

Introduction: The Significance of Fluorinated Benzamides

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,3-Difluorobenzamide**

Cat. No.: **B105335**

[Get Quote](#)

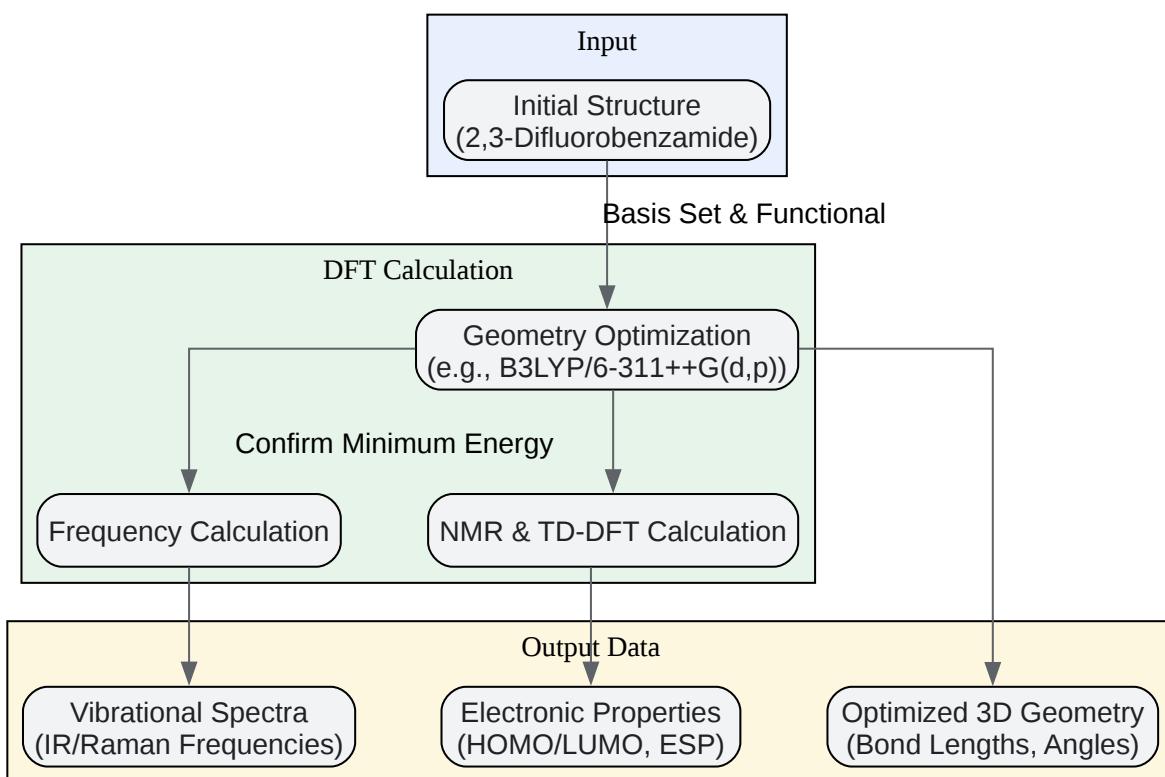
Benzamides are a cornerstone scaffold in drug discovery, present in a wide array of pharmacologically active agents.^[1] The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate key properties such as metabolic stability, lipophilicity, and binding affinity.^[2] **2,3-Difluorobenzamide** serves as a valuable intermediate and structural motif, where the ortho- and meta-positioned fluorine atoms create a distinct electronic and steric profile, making a detailed structural elucidation essential for its rational application in molecular design.

Molecular Identity and Physicochemical Properties

2,3-Difluorobenzamide is a solid at room temperature with the key properties summarized in the table below. These properties form the foundational data for its handling, characterization, and application in synthetic and analytical workflows.

Property	Value	Reference(s)
IUPAC Name	2,3-difluorobenzamide	[3]
CAS Number	18355-75-4	[3]
Molecular Formula	C ₇ H ₅ F ₂ NO	[3]
Molecular Weight	157.12 g/mol	[4]
Melting Point	114-119 °C	[4]
Appearance	Solid	[4]
InChI Key	DDAINDMVKSETGF-UHFFFAOYSA-N	[3]

Elucidation of the Molecular Structure Core Geometry and Electronic Effects


The structure of **2,3-Difluorobenzamide** consists of a planar phenyl ring bonded to an amide group (-CONH₂). The two fluorine atoms at positions 2 (ortho) and 3 (meta) relative to the amide substituent are critical to its properties.

- Inductive Effect: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This effect decreases the electron density of the ring and influences the acidity of the amide protons.
- Resonance Effect: Fluorine can also donate electron density to the aromatic ring via a +R (mesomeric) effect through its lone pairs. However, due to poor 2p-2p orbital overlap between carbon and fluorine, this effect is significantly weaker than its inductive effect.
- Conformation: The rotational barrier around the C(aryl)-C(amide) bond and the C-N amide bond dictates the molecule's overall conformation. The planarity of the amide group is well-established, but its dihedral angle relative to the phenyl ring is influenced by both steric hindrance from the ortho-fluorine and the potential for intramolecular hydrogen bonding. Computational studies on related molecules like 2-fluorobenzamide have shown that intramolecular N-H···F hydrogen bonds can be a stabilizing factor, influencing the preferred conformation.[\[5\]](#)

Computational Modeling: A Theoretical Approach

Density Functional Theory (DFT) is a powerful tool for predicting the structural and electronic properties of molecules like **2,3-Difluorobenzamide**.^[6] A typical workflow involves geometry optimization followed by frequency and electronic property calculations.

Workflow for DFT Analysis of **2,3-Difluorobenzamide**:

[Click to download full resolution via product page](#)

Caption: A typical DFT workflow for structural and electronic analysis.

DFT calculations can provide insights into bond lengths, angles, vibrational modes, and the distribution of electron density, corroborating experimental findings and explaining the

molecule's reactivity.[\[7\]](#)

Solid-State Structure and Supramolecular Assembly

While a detailed single-crystal X-ray diffraction study of **2,3-Difluorobenzamide** is not widely published, its crystal structure is cataloged in the Cambridge Structural Database (CSD) under the reference code APINUK.[\[8\]](#) The analysis of related fluorinated benzamides provides a robust framework for understanding its solid-state packing.[\[1\]](#)[\[9\]](#)

The primary intermolecular interaction governing the crystal packing of benzamides is the hydrogen bond between the amide N-H protons and the carbonyl oxygen. This typically leads to the formation of a robust centrosymmetric dimer, known as the $R_{2}^{2}(8)$ motif.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 2. doras.dcu.ie [doras.dcu.ie]
- 3. 2,3-Difluorobenzamide | C7H5F2NO | CID 140373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3-二氟苯甲酰胺 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 5. Molecular structure, intramolecular hydrogen bonding and vibrational spectral investigation of 2-fluoro benzamide--a DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 7. Synthesis, crystal structure, DFT and Hirshfeld surface analysis of 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide | European Journal of Chemistry [eurjchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. doras.dcu.ie [doras.dcu.ie]
- To cite this document: BenchChem. [Introduction: The Significance of Fluorinated Benzamides]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b105335#molecular-structure-of-2-3-difluorobenzamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com